molecular formula C12H12N2 B13672949 5-Benzylpyridin-3-amine

5-Benzylpyridin-3-amine

Cat. No.: B13672949
M. Wt: 184.24 g/mol
InChI Key: HYZXYJKCDSPVJE-UHFFFAOYSA-N
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Description

5-Benzylpyridin-3-amine is a heterocyclic organic compound with the molecular formula C12H12N2 It consists of a pyridine ring substituted with a benzyl group at the 5-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzylpyridin-3-amine typically involves the functionalization of a pyridine ring. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with benzylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Benzylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

5-Benzylpyridin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It serves as a ligand in the study of enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Benzylpyridin-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also influence signal transduction pathways by binding to specific proteins or nucleic acids .

Comparison with Similar Compounds

Similar Compounds

    5-Methylpyridin-3-amine: Similar structure but with a methyl group instead of a benzyl group.

    5-Phenylpyridin-3-amine: Similar structure but with a phenyl group instead of a benzyl group.

    5-Benzylpyridin-2-amine: Similar structure but with the amine group at the 2-position instead of the 3-position.

Uniqueness

5-Benzylpyridin-3-amine is unique due to the specific positioning of the benzyl and amine groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

5-benzylpyridin-3-amine

InChI

InChI=1S/C12H12N2/c13-12-7-11(8-14-9-12)6-10-4-2-1-3-5-10/h1-5,7-9H,6,13H2

InChI Key

HYZXYJKCDSPVJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CN=C2)N

Origin of Product

United States

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